molecular formula C10H11N3O B12563197 3-[(2-Aminoethyl)amino]-2H-indol-2-one CAS No. 150441-66-0

3-[(2-Aminoethyl)amino]-2H-indol-2-one

Cat. No.: B12563197
CAS No.: 150441-66-0
M. Wt: 189.21 g/mol
InChI Key: SCBMRPMLTICBGO-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)amino]-2H-indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)amino]-2H-indol-2-one typically involves the reaction of indole derivatives with ethylenediamine under specific conditions. One common method involves the condensation of indole-2-one with 2-aminoethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)amino]-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

3-[(2-Aminoethyl)amino]-2H-indol-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)amino]-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: A neurotransmitter with a similar indole structure.

    Serotonin: A neurotransmitter that plays a key role in mood regulation.

    Melatonin: A hormone involved in regulating sleep-wake cycles[][8].

Uniqueness

3-[(2-Aminoethyl)amino]-2H-indol-2-one is unique due to its specific aminoethyl substitution on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

150441-66-0

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-(2-aminoethylimino)-1H-indol-2-one

InChI

InChI=1S/C10H11N3O/c11-5-6-12-9-7-3-1-2-4-8(7)13-10(9)14/h1-4H,5-6,11H2,(H,12,13,14)

InChI Key

SCBMRPMLTICBGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCN)C(=O)N2

Origin of Product

United States

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